2-(2-Fluorophenoxy)benzaldehyde
Description
2-(2-Fluorophenoxy)benzaldehyde (CAS: 82097-82-3) is a fluorinated aromatic aldehyde with the molecular formula C₁₃H₉FO₂ and a molecular weight of 216.208 g/mol . Its structure consists of a benzaldehyde moiety linked via an ether bridge to a 2-fluorophenyl group. Key physicochemical properties include:
- Hydrogen bond acceptors: 3
- Rotatable bonds: 3
- Topological polar surface area (TPSA): 26.3 Ų
- LogP (XLogP3): 3.0 .
This compound is primarily used in synthetic organic chemistry and pharmaceutical research due to its reactive aldehyde group and fluorine substitution, which influence electronic and steric properties.
Properties
IUPAC Name |
2-(2-fluorophenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGXTYJEZLOMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-(2-Fluorophenoxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(2-Fluorophenoxy)benzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4-(2-Fluorophenoxy)benzaldehyde
- Molecular formula : C₁₃H₉FO₂ (same as target compound).
- Key differences: The fluorine atom is located on the para position of the phenoxy group instead of ortho.
- Impact: The ortho-fluorine in 2-(2-Fluorophenoxy)benzaldehyde introduces steric hindrance and stronger electron-withdrawing effects compared to the para isomer. This difference may alter reactivity in nucleophilic aromatic substitution or catalytic coupling reactions .
Halogen-Substituted Analogues
2-(4-Chloro-3-fluorophenoxy)benzaldehyde (CAS: 338393-57-0)
- Molecular formula : C₁₃H₈ClFO₂.
- Molecular weight : 250.65 g/mol.
- Key features : Combines chlorine (stronger electron-withdrawing) and fluorine substituents.
- Impact: Enhanced electrophilicity compared to the mono-halogenated target compound. Reported melting point: 66–68°C, suggesting higher crystallinity due to Cl substitution .
2-(2-Nitrophenoxy)benzaldehyde (CAS: 66961-19-1)
- Molecular formula: C₁₃H₉NO₄.
- Key differences: Nitro (-NO₂) group replaces fluorine.
- Impact: The nitro group is a stronger electron-withdrawing group, increasing reactivity toward reduction or nucleophilic attack.
Oxygenated Derivatives
2-(4-Methoxyphenoxy)benzaldehyde (CAS: 19434-36-7)
- Molecular formula : C₁₄H₁₂O₃.
- Key features : Methoxy (-OCH₃) group at the para position.
- Impact :
3-Benzyloxy-2-fluorobenzaldehyde (CAS: 103438-90-0)
- Molecular formula : C₁₄H₁₁FO₂.
- Key features : Benzyloxy (-OBn) group introduces bulkiness.
- Impact: Enhanced lipophilicity (higher LogP) due to the benzyl group. Potential for improved membrane permeability in biological systems .
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (XLogP3) | TPSA (Ų) | Key Substituents |
|---|---|---|---|---|---|
| This compound | C₁₃H₉FO₂ | 216.21 | 3.0 | 26.3 | 2-Fluorophenoxy |
| 4-(2-Fluorophenoxy)benzaldehyde | C₁₃H₉FO₂ | 216.21 | 2.8 | 26.3 | 4-Fluorophenoxy |
| 2-(4-Chloro-3-fluorophenoxy)benzaldehyde | C₁₃H₈ClFO₂ | 250.65 | 3.5 | 26.3 | 4-Cl, 3-Fluorophenoxy |
| 2-(4-Methoxyphenoxy)benzaldehyde | C₁₄H₁₂O₃ | 228.24 | 2.2 | 35.5 | 4-Methoxyphenoxy |
Key Research Findings
Electronic Effects: Fluorine’s electronegativity in this compound increases the electrophilicity of the aldehyde group, making it more reactive than methoxy or benzyloxy analogues .
Bioactivity Gaps : Unlike natural benzaldehyde derivatives (e.g., eurotirubrins), the target compound lacks complex alkyl chains, limiting its direct antimicrobial or antitumor applications .
Safety Profile: Nitro-substituted analogues (e.g., 2-(2-Nitrophenoxy)benzaldehyde) pose higher environmental risks due to toxic byproducts like NOₓ, whereas fluorine substitution offers better stability .
Biological Activity
2-(2-Fluorophenoxy)benzaldehyde is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Chemical Formula : C₁₃H₉F₁O
- Molecular Weight : 220.21 g/mol
- CAS Number : 1021233-15-7
Overview of Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Its structure allows it to interact with various biological targets, which is critical for its pharmacological effects.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit specific enzymes critical for microbial growth and cancer cell proliferation.
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, mitigating oxidative stress in cells.
- Interaction with Cellular Pathways : It potentially interferes with cell signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
In vitro studies have demonstrated significant antimicrobial properties of this compound. The Minimum Inhibitory Concentration (MIC) values indicate its potency against various bacterial strains.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Bacillus subtilis | 4.69 |
These results suggest that the presence of fluorine enhances the compound's lipophilicity and membrane permeability, contributing to its antimicrobial efficacy .
Anticancer Activity
The anticancer properties of this compound have also been investigated through studies involving various cancer cell lines.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 25.0 |
| MCF-7 | 30.5 |
These findings indicate that structural modifications can significantly impact the biological activity of related compounds, suggesting potential pathways for developing new anticancer agents .
Case Study on Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of fluorinated benzaldehyde derivatives, including this compound. Results showed a correlation between fluorine substitution and enhanced antimicrobial activity against resistant bacterial strains .
Case Study on Anticancer Properties
Research focused on the antiproliferative effects of this compound on various cancer cell lines demonstrated that it could induce apoptosis through caspase activation pathways . This suggests that further exploration could lead to the development of effective anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
